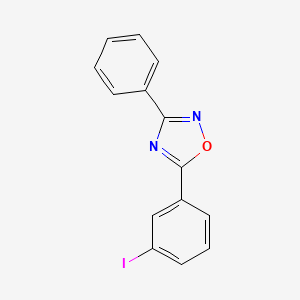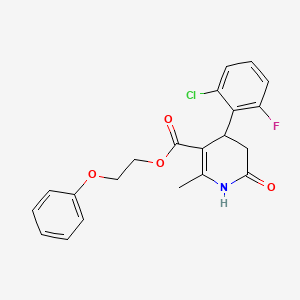![molecular formula C22H23NO3 B4581033 3-[4-(benzyloxy)-3-methoxyphenyl]-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B4581033.png)
3-[4-(benzyloxy)-3-methoxyphenyl]-2-(2,2-dimethylpropanoyl)acrylonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves base-catalyzed reactions or Knoevenagel condensations, leading to various acrylonitrile derivatives. For example, certain acrylonitrile derivatives are synthesized through base-catalyzed reactions of aldehydes with acetonitrile derivatives, demonstrating a method that could potentially apply to the synthesis of the compound of interest (Kavitha et al., 2006).
Molecular Structure Analysis
The molecular structure of acrylonitrile derivatives can be elucidated through X-ray crystallography, revealing space groups, cell parameters, and molecular geometry. For example, studies have detailed the crystal structures of E and Z isomers of related compounds, providing insights into their geometric configurations and intermolecular interactions (Shinkre et al., 2008).
Chemical Reactions and Properties
The compound's reactivity can involve Michael addition reactions or interactions with electrophiles and nucleophiles, leading to the formation of various heterocyclic compounds. These reactions are influenced by the nature of substituents and reaction conditions (Berzosa et al., 2010).
Physical Properties Analysis
Physical properties, such as photoluminescence, can be studied in related compounds. The synthesis of certain phenylene vinylene oligomers, for example, highlights their high photoluminescence and potential for application in light-emitting devices (Loewe & Weder, 2002).
Chemical Properties Analysis
The chemical properties, including reactivity patterns, electrostatic interactions, and regioselectivity in cycloadditions, can be explored through theoretical and experimental studies. Density functional theory (DFT) studies, for instance, offer insights into the electronic structure and reactivity of acrylonitrile derivatives, aiding in understanding their chemical behavior (Ujaque et al., 2002).
Applications De Recherche Scientifique
Photoluminescence and Material Science Applications
A study by Loewe and Weder (2002) discusses the synthesis of photoluminescent compounds similar to 3-[4-(benzyloxy)-3-methoxyphenyl]-2-(2,2-dimethylpropanoyl)acrylonitrile. These compounds exhibit high photoluminescence, which is significantly affected by their physical state, such as crystalline solid or molecular solution. The research highlights the potential of these compounds in controlling emission characteristics for various applications, including liquid crystalline states and isotropic melts (Loewe & Weder, 2002).
Copolymerization for Advanced Materials
Hussain et al. (2019) reported on the synthesis and copolymerization of novel oxy ring-substituted isopropyl 2-cyano-3-arylacrylates, which include derivatives similar to the subject compound. These acrylates were copolymerized with styrene, demonstrating potential for creating materials with tailored thermal properties. The study emphasizes the role of these compounds in developing new polymers with specific characteristics for industrial applications (Hussain et al., 2019).
Novel Synthetic Routes and Chemical Reactivity
Berzosa et al. (2010) described an unusual Michael addition involving compounds structurally related to 3-[4-(benzyloxy)-3-methoxyphenyl]-2-(2,2-dimethylpropanoyl)acrylonitrile, leading to the formation of 4-unsubstituted pyrido[2,3-d]pyrimidines. This study showcases innovative synthetic pathways that could be applied to the synthesis of complex organic molecules, potentially useful in pharmaceuticals and organic electronics (Berzosa et al., 2010).
Propriétés
IUPAC Name |
(2Z)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-22(2,3)21(24)18(14-23)12-17-10-11-19(20(13-17)25-4)26-15-16-8-6-5-7-9-16/h5-13H,15H2,1-4H3/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBLWJYBHOGUSZ-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4580953.png)
![2-methyl-N-{2-[(2-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4580957.png)
![1-phenylethanone O-{[7-(2-hydroxyethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methyl}oxime](/img/structure/B4580960.png)
![2-{[4-oxo-3-(2-phenylethyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4580969.png)
![1-{[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-N-(6-methyl-2-pyridinyl)-4-piperidinecarboxamide](/img/structure/B4580971.png)
![2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-(3-nitrophenyl)acetamide](/img/structure/B4580983.png)
![N-[2-(4-chlorophenyl)-1-({[2-(diethylamino)ethyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B4580999.png)
![N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4581006.png)
![[3-(2-methylbenzyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol](/img/structure/B4581008.png)


![N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4581019.png)
![1-[7-ethyl-1-(2-phenoxyethyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone](/img/structure/B4581040.png)